molecular formula C9H8ClFO B1586978 2'-Chloro-6'-fluoro-3'-methylacetophenone CAS No. 261762-63-4

2'-Chloro-6'-fluoro-3'-methylacetophenone

Cat. No.: B1586978
CAS No.: 261762-63-4
M. Wt: 186.61 g/mol
InChI Key: DNESTVGNBQZBHP-UHFFFAOYSA-N
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Description

“2’-Chloro-6’-fluoro-3’-methylacetophenone” is a chemical compound with the CAS Number: 261762-63-4 . Its IUPAC name is 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular formula of “2’-Chloro-6’-fluoro-3’-methylacetophenone” is C9H8ClFO . Its molecular weight is 186.61 . The InChI Code is 1S/C9H8ClFO/c1-5-3-4-7(11)8(6(2)12)9(5)10/h3-4H,1-2H3 .


Physical and Chemical Properties Analysis

“2’-Chloro-6’-fluoro-3’-methylacetophenone” is a liquid at ambient temperature . Its molecular weight is 186.61 .

Scientific Research Applications

Insecticidal Activities

2'-Chloro-6'-fluoro-3'-methylacetophenone derivatives have shown significant insecticidal activities. A study by Liu et al. (2005) synthesized a series of compounds structurally related to this compound, which exhibited notable insecticidal efficacy against Homopteran and Lepidopteran pests, demonstrating greater effectiveness than some commercial insecticides (Liu et al., 2005).

Catalysis in Organic Synthesis

The compound has been involved in catalytic processes for organic synthesis. For instance, Ueno et al. (2007) discussed the use of related compounds in ruthenium-catalyzed carbon-carbon bond formation, indicating its potential in complex organic synthesis processes (Ueno et al., 2007).

Fluorescence-Based Technologies

Park et al. (2015) explored the use of derivatives of this compound in the development of new fluorophores. These compounds were found to have promising optical properties, suggesting their suitability as fluorescent probes in biomedical applications (Park et al., 2015).

Medicinal Chemistry Applications

In the field of medicinal chemistry, compounds related to this compound have been synthesized and evaluated for potential therapeutic effects. Flefel et al. (2015) synthesized novel derivatives and assessed their cytotoxic effects against tumor cell lines, demonstrating significant inhibitory effects (Flefel et al., 2015).

Safety and Hazards

The safety information for “2’-Chloro-6’-fluoro-3’-methylacetophenone” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P271, P280 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Properties

IUPAC Name

1-(2-chloro-6-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-5-3-4-7(11)8(6(2)12)9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNESTVGNBQZBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378617
Record name 2'-Chloro-6'-fluoro-3'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-63-4
Record name 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-6'-fluoro-3'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-63-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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